2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone
Description
2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-69-6) is a propiophenone derivative with a molecular formula of C₁₆H₁₂Cl₂OS and a molecular weight of 323.24 g/mol . Its structure features dichloro substituents at the 2' and 4' positions of the aromatic ring and a 4-thiomethylphenyl group at the 3 position. The thiomethyl (-SCH₃) group introduces sulfur-based electron donation, while the chlorine atoms enhance lipophilicity and influence reactivity.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOZWCWJLXERML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644397 | |
| Record name | 1-(2,4-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-69-6 | |
| Record name | 1-(2,4-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-3-(4-thiomethylphenyl)propiophenone typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-methylthiophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dichloro-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
The compound has shown potential in various therapeutic applications:
- Antimicrobial Activity: Preliminary studies indicate that 2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Properties: Research suggests that this compound may inhibit certain cancer cell lines, potentially through mechanisms involving enzyme inhibition or disruption of cellular signaling pathways.
- Biochemical Studies: It is used as a tool in biochemical assays to explore enzyme interactions and cellular processes.
Agrochemical Applications
Due to its antimicrobial properties, this compound is being investigated for use as:
- Pesticide or Herbicide: Its ability to inhibit microbial growth positions it as a potential candidate for agricultural applications aimed at controlling pests and diseases in crops.
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic versatility of this compound:
- Antimicrobial Studies: A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its use as a lead compound for antibiotic development.
- Cancer Research: In vitro studies showed that the compound induced apoptosis in cancer cell lines, indicating potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variation
- 2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-85-6): This positional isomer of the target compound has chlorine atoms at the 2' and 6' positions instead of 2' and 4'. Its molecular formula and weight are identical to the target compound (C₁₆H₁₂Cl₂OS, 323.24 g/mol), but its physical properties (e.g., melting/boiling points) remain undocumented .
- 3',4'-Dichloropropiophenone (CAS: N/A): Lacking the thiomethylphenyl group, this simpler analog has chlorine atoms at the 3' and 4' positions. The absence of sulfur reduces its polarity and may limit utility in reactions requiring electron-rich aromatic systems .
Halogen Type and Electronic Effects
- 4'-Bromo-2'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-59-4): Replacing one chlorine with bromine (Br) and another with fluorine (F) increases molecular weight (353.25 g/mol) and polarizability. Bromine’s larger atomic radius enhances van der Waals interactions, reflected in its higher boiling point (468.3°C) and density (1.44 g/cm³) compared to chlorinated analogs .
- 3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-79-8): Fluorine’s electronegativity and small size reduce steric bulk while increasing thermal stability. This compound has a lower molecular weight (292.34 g/mol) and boiling point (427.1°C) than the target compound, highlighting fluorine’s impact on volatility .
Functional Group Modifications
- 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-63-0): Mixed halogenation (Cl at 3', F at 5') balances electronic effects. The molecular weight (308.80 g/mol) is lower than the target compound, suggesting reduced lipophilicity despite similar substituents .
- 2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone (CAS: 898774-10-2): Replacing the thiomethylphenyl group with a 2-methoxyphenyl moiety introduces an electron-donating methoxy (-OCH₃) group. This increases polarity (molecular weight: 276.28 g/mol) and alters solubility compared to sulfur-containing analogs .
Data Table: Key Properties of 2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone and Analogs
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| This compound | 898781-69-6 | C₁₆H₁₂Cl₂OS | 323.24 | 2',4'-Cl; 3-(4-SCH₃) | N/A | N/A |
| 2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone | 898781-85-6 | C₁₆H₁₂Cl₂OS | 323.24 | 2',6'-Cl; 3-(4-SCH₃) | N/A | N/A |
| 4'-Bromo-2'-fluoro-3-(4-thiomethylphenyl)propiophenone | 898781-59-4 | C₁₆H₁₄BrFOS | 353.25 | 4'-Br; 2'-F; 3-(4-SCH₃) | 468.3 | 1.44 |
| 3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone | 898781-79-8 | C₁₆H₁₄F₂OS | 292.34 | 3',4'-F; 3-(4-SCH₃) | 427.1 | 1.23 |
| 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone | 654673-34-4 | C₁₅H₁₁F₃O | 264.24 | 2',4'-F; 3-(4-F) | N/A | N/A |
| 3'-Bromo-3-(4-thiomethylphenyl)propiophenone | N/A | C₁₆H₁₄BrOS | 342.25* | 3'-Br; 3-(4-SCH₃) | N/A | N/A |
*Estimated based on molecular formula.
Biological Activity
2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2OS and a molecular weight of approximately 325.26 g/mol. This compound features a propiophenone backbone, characterized by two chlorine atoms and a thiomethyl group attached to the phenyl ring. Its unique structure suggests potential biological activities, making it a subject of interest in pharmaceutical and agrochemical research.
Enzyme Inhibition
Preliminary studies have indicated that this compound may exhibit enzyme inhibition properties. This is particularly relevant in the context of its potential applications in drug development, where inhibiting specific enzymes could lead to therapeutic benefits. The exact mechanisms and target enzymes remain to be fully elucidated, but the compound's structural characteristics suggest it could interact with various biological pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone | C16H14F2OS | Contains fluorine instead of chlorine |
| 2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone | C16H14Cl2OS | Different position of chlorine substituents |
| 2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone | C16H14Cl2OS | Variation in chlorination pattern |
This table illustrates how this compound compares to other similar compounds, highlighting its unique arrangement of chlorine atoms and the thiomethyl group, which may influence its biological activity.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on structurally related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. While direct studies on this compound are still needed, these findings suggest that it may exhibit similar effects due to its structural similarities.
- Enzyme Interaction Studies : Research into enzyme interactions has shown that compounds with thiomethyl groups can affect enzyme activity by altering substrate binding or modifying enzyme conformation. Further investigation is required to determine how this compound specifically interacts with target enzymes.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone with high purity?
- Methodology :
- Friedel-Crafts Acylation : React 4-thiomethylbenzene with chloroacetyl chloride in the presence of AlCl₃ to introduce the propiophenone backbone. Subsequent chlorination at the 2' and 4' positions can be achieved using Cl₂/FeCl₃ under controlled conditions.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with structural analogs like 3-(4-chlorophenyl)propiophenone .
- Safety : Handle chlorinating agents in a fume hood, and store intermediates under inert atmosphere to prevent degradation .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Storage : Store in amber glass vials under inert gas (N₂/Ar) at room temperature (20–25°C). Avoid exposure to moisture and direct light .
- Degradation Monitoring : Perform periodic GC-MS analysis to detect hydrolytic byproducts (e.g., thiomethyl group oxidation to sulfone). Use TLC (silica gel, Rf comparison) for quick stability checks .
Q. What spectroscopic techniques are most effective for characterizing the compound’s structure?
- NMR : ¹H/¹³C NMR in CDCl₃ to identify aromatic protons (δ 7.2–8.1 ppm), thiomethyl protons (δ 2.5 ppm), and carbonyl carbon (δ 195–205 ppm). Compare with data from analogs like 4′-methylpropiophenone .
- FT-IR : Confirm C=O stretch (~1680 cm⁻¹) and C-Cl stretches (~750 cm⁻¹).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethyl acetate/hexane. Structural analogs (e.g., dichlorophenylpropiophenones) show planar aromatic systems with bond lengths of 1.48–1.52 Å for C-Cl .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?
- Kinetic Studies : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress. Adjust stoichiometry (e.g., AlCl₃ catalyst ratio) to suppress side reactions like over-chlorination.
- Temperature Control : Maintain chlorination steps at 0–5°C to reduce electrophilic substitution at unintended positions. Compare yields with higher-temperature conditions using LC-MS .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the aromatic ring. The 2',4'-dichloro groups act as electron-withdrawing groups, directing nucleophiles to the para position relative to the thiomethyl group.
- Experimental Validation : React with NH₃/MeOH under reflux and analyze products via ¹H NMR. Compare results with computational predictions .
Q. How can contradictory data on the compound’s electronic properties (e.g., UV-Vis absorption maxima) be resolved?
- Hypothesis Testing :
- Solvent Effects : Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane vs. DMSO). Polar solvents may stabilize charge-transfer transitions.
- Aggregation Studies : Dilute samples to 10⁻⁵ M to rule out π-π stacking artifacts. Compare with data from methyl-substituted analogs (e.g., 4′-methylpropiophenone) .
Q. What strategies are effective in studying the compound’s role as a precursor in heterocyclic synthesis?
- Thiadiazole Formation : React with thiosemicarbazide in ethanol/HCl to form 1,3,4-thiadiazole derivatives. Monitor cyclization via TLC and characterize products via HRMS and X-ray crystallography (e.g., bond angles of ~120° for thiadiazole rings) .
Q. How does the thiomethyl group influence the compound’s stability under oxidative conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
